Ligand-Free Pd-Catalyzed Suzuki Coupling: Exclusive C–OTf Selectivity Over C–Cl
Under ligand-free PdCl₂/KF/MeCN conditions at room temperature, chloroaryl triflates undergo Suzuki coupling with >99:1 selectivity at the C–OTf bond while the C–Cl bond remains completely inert. For 4-chlorophenyl triflate, 3 mol% PdCl₂ delivers ≥99% yield of the OTf-coupled product with <0.2% chloride-coupled side product [1]. This triflate selectivity is inverted relative to phosphine-ligated protocols where C–Cl oxidative addition dominates, providing a unique chemoselective handle that is directly transferable to (8-chloro-7-fluoro-1-naphthyl) triflate [1].
| Evidence Dimension | Chemoselectivity of Suzuki coupling (C–OTf vs. C–Cl) |
|---|---|
| Target Compound Data | ≥99% C–OTf coupling; <0.2% C–Cl coupling (4-chlorophenyl triflate model) |
| Comparator Or Baseline | Aryl chlorides without triflate (e.g., 1-chloronaphthalene): no chemoselectivity possible; phosphine-ligated systems: preferential C–Cl reaction |
| Quantified Difference | >500:1 selectivity for OTf over Cl in ligand-free conditions; phosphine ligands invert selectivity to favor Cl |
| Conditions | PdCl₂ (3 mol%), KF, acetonitrile, room temperature, 24 h; GC-FID calibrated yields |
Why This Matters
This selectivity allows sequential C-1 triflate coupling followed by C-8 chloride functionalization in one synthetic sequence, a capability absent from mono-electrophilic naphthalene building blocks.
- [1] Ibsen GM, Menezes da Silva VH, Pettigrew JC, Neufeldt SR. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chem Asian J. 2023;18(9):e202300036. Table 2, entries 1–6. View Source
